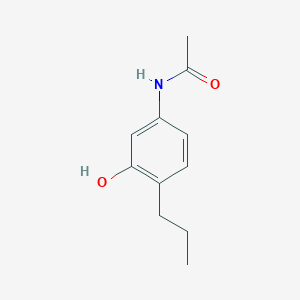

N-(3-hydroxy-4-propylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxy-4-propylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMMECSAQVSGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379414 |

Source

|

| Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28583-72-4 |

Source

|

| Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to N-(3-hydroxy-4-propylphenyl)acetamide: Elucidation and Interpretation

This technical guide provides an in-depth analysis of the expected spectral data for N-(3-hydroxy-4-propylphenyl)acetamide, a substituted acetanilide derivative of interest to researchers in medicinal chemistry and drug development. Given its structural similarity to well-known compounds such as paracetamol, a thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, quality control, and further investigation.

This document moves beyond a simple data sheet, offering a detailed rationale for the predicted spectral characteristics based on fundamental principles and comparative analysis with analogous structures. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the standard protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) possesses several key functional groups that will define its spectroscopic fingerprint: a 1,2,4-trisubstituted aromatic ring, a phenolic hydroxyl group (-OH), a secondary amide group (-NH-C=O), a propyl side chain (-CH₂CH₂CH₃), and an acetyl methyl group (-CH₃).[1] Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the signals for both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Causality in Chemical Shifts:

-

Aromatic Protons: The protons on the benzene ring are deshielded and appear at high chemical shifts (δ 6.5-8.0 ppm). Their exact position is influenced by the electronic effects of the substituents. The hydroxyl and acetamido groups are electron-donating, shifting ortho and para protons upfield, while the alkyl group has a weaker donating effect.

-

Amide and Phenolic Protons: The N-H and O-H protons are exchangeable, and their signals are often broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic -OH signal is typically observed between 4-7 ppm, while the amide N-H proton is further deshielded, appearing around 8-10 ppm.[2][3]

-

Alkyl Protons: Protons on the propyl chain and the acetyl methyl group will appear in the upfield region (δ 0.9-2.6 ppm). Protons closer to the aromatic ring (benzylic) will be more deshielded.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H (Propyl, -CH₃) | ~0.9 | Triplet (t) | 3H | Coupled to adjacent -CH₂- group. |

| H (Propyl, -CH₂-) | ~1.6 | Sextet | 2H | Coupled to adjacent -CH₃ and -CH₂- groups. |

| H (Propyl, Ar-CH₂-) | ~2.5 | Triplet (t) | 2H | Benzylic position, deshielded by the ring. |

| H (Acetyl, -CH₃) | ~2.0 | Singlet (s) | 3H | No adjacent protons. |

| Ar-H (H-5) | ~6.7 | Doublet (d) | 1H | Ortho to -OH, meta to -NHAc. |

| Ar-H (H-2) | ~7.2 | Doublet (d) | 1H | Ortho to -NHAc, meta to -OH. |

| Ar-H (H-6) | ~7.3 | Doublet of doublets (dd) | 1H | Meta to both -OH and -NHAc. |

| Phenolic OH | ~9.0 | Broad Singlet (br s) | 1H | Exchangeable proton, typical for phenols in DMSO. |

| Amide NH | ~9.6 | Singlet (s) | 1H | Deshielded by carbonyl and ring; typical for secondary amides in DMSO.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C (Propyl, -CH₃) | ~14 | Standard upfield alkyl carbon. |

| C (Propyl, -CH₂-) | ~23 | Standard alkyl carbon. |

| C (Propyl, Ar-CH₂-) | ~32 | Benzylic carbon, slightly deshielded. |

| C (Acetyl, -CH₃) | ~24 | Acetyl methyl carbon. |

| C (Aromatic, C-5) | ~115 | Shielded by ortho -OH group. |

| C (Aromatic, C-2) | ~118 | Shielded by ortho -NHAc group. |

| C (Aromatic, C-6) | ~121 | Less influenced by substituents. |

| C (Aromatic, C-4) | ~130 | Carbon bearing the propyl group. |

| C (Aromatic, C-1) | ~132 | Carbon bearing the -NHAc group. |

| C (Aromatic, C-3) | ~151 | Carbon bearing the -OH group, strongly deshielded. |

| C (Carbonyl, C=O) | ~168 | Typical chemical shift for an amide carbonyl.[4] |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Weigh approximately 10-15 mg of the dried sample into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange rate of -OH and -N-H protons, often resulting in sharper signals than in CDCl₃.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm). Integrate the ¹H signals.

Figure 2: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

Causality in Vibrational Frequencies:

-

O-H and N-H Stretching: The phenolic O-H stretch appears as a very broad band due to extensive hydrogen bonding.[2][5] The N-H stretch of the secondary amide is typically sharper and appears in a similar region.[6]

-

C=O Stretching: The amide carbonyl (Amide I band) gives a very strong, sharp absorption. Its position is lower than that of a ketone due to the resonance donation from the nitrogen atom, which slightly weakens the C=O double bond character.[7][8]

-

N-H Bending: The N-H bend (Amide II band) is also a characteristic and strong absorption.

-

Aromatic Region: C=C stretching vibrations within the aromatic ring appear as a series of absorptions in the 1450-1600 cm⁻¹ region. C-H bending vibrations out of the plane of the ring can also give clues about the substitution pattern.

Table 3: Predicted IR Absorption Data

| Functional Group | Vibration Type | Predicted Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Amide N-H | Stretch | 3350 - 3310 | Medium, Sharp |

| Alkyl C-H | Stretch | 2960 - 2850 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1660 - 1650 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600, 1580, 1500 | Medium, Sharp |

| Amide N-H | Bend (Amide II) | 1560 - 1540 | Strong |

| Phenol C-O | Stretch | 1260 - 1200 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Place ~1-2 mg of the finely ground sample into an agate mortar. Add ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Mixing: Gently mix the powders with a pestle, then grind firmly for 1-2 minutes to ensure a homogenous mixture and reduce particle size, which minimizes scattering.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality in Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight, 193.[1] Its stability will determine its abundance.

-

Alpha-Cleavage: The most favorable cleavage often occurs alpha to a heteroatom or functional group. For amides, cleavage of the bond between the carbonyl carbon and the aromatic ring can occur.

-

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for carbonyl compounds with available gamma-hydrogens.

-

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is favorable due to the formation of a stable benzylic carbocation.

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Identity | Rationale for Formation |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 150 | [M - C₃H₇]⁺ | Loss of the propyl group via benzylic cleavage. |

| 135 | [HOC₆H₃(C₃H₇)NH]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion. |

| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of the amide C-N bond with H-transfer. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common fragment from acetyl groups. |

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, including the critical phenolic hydroxyl and secondary amide moieties. Finally, Mass Spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The predicted data and protocols outlined in this guide serve as an authoritative benchmark for researchers engaged in the synthesis and analysis of this compound and its derivatives, ensuring high standards of scientific integrity and experimental success.

References

-

National Center for Biotechnology Information. "N-(3-chloro-4-hydroxyphenyl)acetamide" PubChem Compound Summary for CID 84157. PubChem, [Link]. Accessed Jan 28, 2026.

-

National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 2775145. PubChem, [Link]. Accessed Jan 28, 2026.

-

Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry, [Link]. Accessed Jan 28, 2026.

-

Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3627–o3628. [Link]. Accessed Jan 28, 2026.

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts, [Link]. Accessed Jan 28, 2026.

-

Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry, [Link]. (Note: While a specific page may change, the root domain is an authoritative educational source).

-

Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron‐ionization‐induced fragmentation of N‐monosubstituted 2‐phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]. Accessed Jan 28, 2026.

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]. Accessed Jan 28, 2026.

-

Li, J., et al. (2021). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry, [Link]. Accessed Jan 28, 2026.

-

LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts, [Link]. Accessed Jan 28, 2026.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry, [Link]. Accessed Jan 28, 2026.

-

Doc Brown. Interpreting the H-1 NMR spectrum of phenol. Doc Brown's Chemistry, [Link]. Accessed Jan 28, 2026. (Note: A general educational resource, specific deep links may vary).

-

ChemTube3D. (2022). Interpreting Aromatic NMR Signals. YouTube, [Link]. Accessed Jan 28, 2026.

-

Illinois State University. Infrared Spectroscopy. Illinois State University Department of Chemistry, [Link]. Accessed Jan 28, 2026.

Sources

- 1. This compound | C11H15NO2 | CID 2775145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Technical Profile: N-(3-Hydroxy-4-propylphenyl)acetamide (Ligand SLV)

The following technical guide details the biological activity, structural pharmacology, and experimental applications of N-(3-hydroxy-4-propylphenyl)acetamide (PDB Ligand ID: SLV ). This analysis focuses on its validated role as a fragment hit for p38α Mitogen-Activated Protein Kinase (MAPK) and its chemical relationship to clinically relevant acetanilides.

Structural Pharmacology & Fragment-Based Drug Discovery Applications

Executive Summary

This compound (CAS: 28583-72-4) is a synthetic small molecule belonging to the acetanilide class. While chemically homologous to the analgesic acetaminophen (paracetamol), its primary scientific significance lies in its identification as a specific ligand for p38α MAPK (Mitogen-Activated Protein Kinase 14) within the context of Fragment-Based Drug Discovery (FBDD).

Identified as Fragment N09139b (Ligand Code: SLV ) in high-throughput X-ray crystallographic screens, this molecule serves as a chemical probe for mapping "hotspots" on the p38α surface, specifically targeting regions involved in protein-protein interactions (PPIs) such as the p38α-TAB1 complex.

Chemical Specifications & Physicochemical Profile

Understanding the biological behavior of Ligand SLV requires a precise analysis of its structural properties, which govern its solubility, ligand efficiency, and binding kinetics.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Identifiers | Ligand SLV; Fragment N09139b; CAS 28583-72-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Core Scaffold | Acetanilide (N-phenylacetamide) |

| Substituents | 3-Hydroxyl (-OH), 4-Propyl (-C₃H₇) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| LogP (Estimated) | ~2.0 (More lipophilic than Acetaminophen due to propyl group) |

| PDB Entry | 5R8V (Bound to p38α MAPK) |

Structural Homology Note

-

Acetaminophen: N-(4-hydroxyphenyl)acetamide.

-

Ligand SLV: this compound.

-

Key Difference: The addition of a 4-propyl chain and the shift of the hydroxyl group to the 3-position (meta to the nitrogen, ortho to the propyl). This steric bulk and increased lipophilicity alter the binding profile, enabling interactions with hydrophobic pockets that the smaller acetaminophen molecule cannot access.

Biological Mechanism: p38α MAPK Interaction

The definitive biological activity of this compound is its binding to p38α MAPK , a central kinase in inflammatory signaling pathways.

Target Context: p38α MAPK Signaling

p38α MAPK (EC 2.7.11.24) is a serine/threonine kinase activated by cellular stress and cytokines. It plays a critical role in the production of inflammatory mediators (TNF-α, IL-1β).

-

Therapeutic Relevance: Inhibition of p38α is a strategy for treating autoimmune diseases (RA, Crohn's).

-

Mechanism of Ligand SLV: It acts as a crystallographic fragment hit , binding to the kinase to stabilize a specific conformation or block an interaction interface.

Structural Basis of Interaction (PDB 5R8V)

In the crystal structure 5R8V , the ligand binds to a surface pocket of p38α. This binding event is significant for designing inhibitors that disrupt the p38α-TAB1 interaction. TAB1 (TAK1-binding protein 1) binds p38α and induces autophosphorylation (activation) via a mechanism distinct from the canonical phosphorylation cascade.

Binding Mode Features:

-

Hydrogen Bonding: The acetamide carbonyl and NH groups typically form H-bonds with backbone residues in the kinase hinge region or allosteric pockets.

-

Hydrophobic Interaction: The 4-propyl chain inserts into a hydrophobic sub-pocket, providing the necessary van der Waals contacts to anchor the fragment. This propyl group distinguishes its binding vector from simple phenols.

-

3-Hydroxyl Group: Acts as a donor/acceptor for water-mediated bridges or direct residue interaction.

Signaling Pathway Diagram

The following diagram illustrates the position of p38α in the inflammatory cascade and the intervention point of Ligand SLV.

Figure 1: The p38 MAPK signaling cascade. Ligand SLV binds to p38α, potentially interfering with the non-canonical activation mediated by TAB1 or serving as a starting point for ATP-competitive inhibitors.

Experimental Framework: Fragment Screening & Validation

The identification of this compound relies on PanDDA (Pan-Dataset Density Analysis), a method that extracts weak ligand signals from X-ray diffraction data.

Protocol: High-Throughput Crystallographic Screening

This workflow ensures that the binding observed in PDB 5R8V is a genuine chemical event and not an artifact.

-

Crystal Preparation:

-

Express and purify recombinant human p38α MAPK.

-

Grow crystals using the sitting-drop vapor diffusion method (e.g., PEG 3350, MgCl₂ conditions).

-

-

Fragment Soaking:

-

Prepare a library of fragments (including this compound) at high concentration (e.g., 50–100 mM in DMSO).

-

Transfer crystals to drops containing the fragment (final conc. ~10–50 mM) for a short duration (1–2 hours) to allow diffusion without dissolving the crystal.

-

-

Data Collection & Processing:

-

Flash-cool crystals in liquid nitrogen.

-

Collect X-ray diffraction data (e.g., at Diamond Light Source).[1]

-

-

PanDDA Analysis:

-

Background Subtraction: Compare the electron density of the soaked crystal against a dataset of "ground state" (unbound) crystals.

-

Event Map Generation: Generate a difference density map that reveals the ligand binding event clearly, even at low occupancy.

-

Model Building: Fit the structure of Ligand SLV into the difference density (PDB 5R8V).

-

Protocol: Chemical Synthesis (General Procedure)

For researchers requiring the compound for in vitro assays, it can be synthesized via N-acylation of the corresponding aniline.

Reaction Scheme: 4-amino-2-propylphenol + Acetic Anhydride → this compound

Step-by-Step:

-

Starting Material: Dissolve 4-amino-2-propylphenol in dichloromethane (DCM) or water/acetic acid mixture.

-

Acylation: Add acetic anhydride (1.1 equivalents) dropwise at 0°C.

-

Catalysis: If using DCM, add a base (Triethylamine or Pyridine) to scavenge the acid byproduct.

-

Workup: Stir at room temperature for 2 hours. Quench with water.

-

Purification: Extract with ethyl acetate. Wash with brine. Recrystallize from ethanol/water to yield the pure acetanilide.

Structure-Activity Relationship (SAR) & Toxicity Potential

While the primary data is crystallographic, the chemical structure allows for predictive toxicology and pharmacology based on established acetanilide SAR.

Comparison with Acetaminophen (APAP)

| Feature | Acetaminophen | Ligand SLV (3-OH, 4-Propyl) | Implication |

| Metabolic Activation | Oxidized by CYP2E1 to NAPQI (toxic) | Potential for oxidation to quinone-imine | The 4-propyl group blocks the para-position, potentially preventing the formation of the classic toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine). |

| Lipophilicity | Low | Moderate | Enhanced membrane permeability; potential for higher CNS penetration. |

| Analgesia | COX-independent / TRP modulation | Unknown | The 3-hydroxy group may alter binding to peroxidase sites on COX enzymes, potentially reducing analgesic efficacy compared to the 4-hydroxy isomer. |

Toxicity Alert

Researchers should handle this compound with standard precautions for acetanilides. While the propyl substitution might mitigate NAPQI formation, alternative metabolic pathways (e.g., benzylic oxidation of the propyl chain) could occur.

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 (Based on structural analogs).

References

-

De Nicola, G. F., et al. (2020).[1] "Mining the PDB for Tractable Cases Where X-ray Crystallography Combined with Fragment Screens Can Be Used to Systematically Design Protein-Protein Inhibitors." Journal of Medicinal Chemistry, 63(14), 7559–7568. Link[1]

-

RCSB Protein Data Bank. (2020). "Crystal Structure 5R8V: PanDDA analysis group deposition Form1 MAP kinase p38-alpha -- Fragment N09139b in complex with MAP kinase p38-alpha." Link

-

PubChem. (2025). "this compound (Compound)." National Library of Medicine. Link

-

Diamond Light Source. (2020). "XChem Fragment Screening: p38 alpha." Diamond Light Source Data Dispenser. Link

Sources

"N-(3-hydroxy-4-propylphenyl)acetamide and its relation to acetaminophen"

TECHNICAL MONOGRAPH: N-(3-HYDROXY-4-PROPYLPHENYL)ACETAMIDE Comparative Analysis & Structural Toxicology Relative to Acetaminophen (APAP) [1][2]

Executive Summary & Structural Identity

This compound (CAS: 28583-72-4) represents a critical structural analog in the study of acetaminophen (paracetamol/APAP) toxicity.[1][2] While APAP is the world’s most widely used analgesic/antipyretic, its safety profile is marred by dose-dependent hepatotoxicity mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2]

This molecule serves as a pivotal "negative control" or "mechanistic probe" in medicinal chemistry.[1][2] By shifting the hydroxyl group to the meta (3-) position and blocking the para (4-) position with a propyl chain, this analog theoretically circumvents the formation of quinone imines, offering a template for safer non-steroidal analgesic design.[1][2]

Chemical Identity Table

| Property | Target Molecule | Reference Standard (APAP) | Isomeric Control (AMAP) |

| IUPAC Name | This compound | N-(4-hydroxyphenyl)acetamide | N-(3-hydroxyphenyl)acetamide |

| Common Abbr. | 3-OH-4-Pr-Ac | APAP (Paracetamol) | AMAP (Metacetamol) |

| CAS Number | 28583-72-4 | 103-90-2 | 621-42-1 |

| Molecular Formula | C₁₁H₁₅NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Mol.[1][2][3][4][5][6][7][8] Weight | 193.24 g/mol | 151.16 g/mol | 151.16 g/mol |

| LogP (Predicted) | ~2.2 (Lipophilic) | 0.46 (Hydrophilic) | 0.25 (Hydrophilic) |

| Key Structural Feature | 3-OH (Meta), 4-Propyl (Para) | 4-OH (Para) | 3-OH (Meta) |

Mechanistic Toxicology: The "Design-for-Safety" Rationale

The primary utility of this compound lies in its structural inability to undergo the bioactivation pathway that makes APAP toxic.[1][2]

The APAP Toxicity Pathway (The Problem)

APAP is metabolized primarily by glucuronidation and sulfation.[1][2] However, a fraction is oxidized by CYP450 enzymes (specifically CYP2E1) to form NAPQI .[1][2]

-

Mechanism: The para-hydroxyl group (position 4) and the para-nitrogen (position 1) allow for the formation of a conjugated quinone imine system upon oxidation.[1][2]

-

Consequence: NAPQI is an electrophile that depletes glutathione (GSH) and covalently binds to hepatic proteins, causing necrosis.[1][2]

The 3-Hydroxy-4-Propyl Solution (The Hypothesis)

This analog incorporates two specific modifications to block NAPQI formation:

-

Meta-Hydroxyl Positioning (3-OH): Moving the -OH group to the meta position disrupts the electronic conjugation required to form a stable quinone imine.[1][2] Meta-aminophenols (like AMAP) do not readily form quinone imines.[1][2]

-

Para-Propyl Blocking (4-Pr): The 4-position, which is the site of oxidation in many aniline derivatives, is occupied by a propyl chain.[1][2] This steric and chemical block prevents hydroxylation at the para position, further reducing the likelihood of toxic metabolite formation.[2]

-

Lipophilicity Modulation: The propyl group significantly increases the partition coefficient (LogP > 2.0), potentially enhancing Blood-Brain Barrier (BBB) penetration compared to APAP, though this may also alter metabolic clearance rates.[1][2]

Visualization: Comparative Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of APAP versus the Target Analog.

Figure 1: Comparative metabolic fate.[1][2] The target analog avoids the "Red Pathway" (NAPQI formation) due to the meta-hydroxyl positioning and para-propyl blocking group.[1][2]

Experimental Protocols

To validate the safety and synthesis of this molecule, the following protocols are recommended. These are designed to be self-validating systems.[1][2]

Synthesis Protocol: Acetylation of 3-Hydroxy-4-Propylaniline

Rationale: The most reliable route to acetanilides is the direct acetylation of the corresponding aniline.[1][2] This method minimizes side reactions compared to reducing nitro-compounds.[1][2]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3-hydroxy-4-propylaniline in 20 mL of 50% aqueous ethanol in a round-bottom flask.

-

Buffering: Add 12 mmol of Sodium Acetate (anhydrous). Stir until dissolved.

-

Acetylation: Cool the solution to 0-5°C in an ice bath. Dropwise add 11 mmol of Acetic Anhydride over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The product, this compound, should precipitate as a white/off-white solid.[1][2]

-

Purification: Filter the solid. Recrystallize from hot water or dilute ethanol.[1][2]

-

Validation:

In Vitro Hepatotoxicity Assay (LDH Leakage)

Rationale: To prove the "safety by design" hypothesis, you must compare the cytotoxicity of the Target vs. APAP in metabolically competent cells.[1][2]

System: Primary Mouse Hepatocytes (PMH) or HepaRG cells (inducible CYP2E1).[1][2]

Protocol:

-

Seeding: Plate PMH at 5x10⁵ cells/well in collagen-coated 24-well plates. Allow attachment (4-6 hours).

-

Treatment Groups (n=4):

-

Incubation: Incubate for 24 hours at 37°C/5% CO₂.

-

Assay: Collect supernatant. Measure Lactate Dehydrogenase (LDH) release using a standard colorimetric kit.[1][2]

-

Data Analysis: Calculate % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.[1][2]

-

Expected Result: APAP should show dose-dependent LDH release (toxicity).[1][2] The Target Analog should show minimal LDH release, comparable to Vehicle or AMAP, confirming the structural blockade of toxicity.[1][2]

Theoretical Pharmacology & Future Implications

While this molecule is primarily a toxicological probe, its pharmacological potential should not be ignored.[1][2]

-

Analgesic Potency:

-

AMAP (3-OH) is a weaker analgesic than APAP (4-OH).[1][2] This suggests the para-OH is crucial for COX inhibition or TRP channel modulation.[1][2]

-

However, the addition of the 4-Propyl group increases lipophilicity.[1][2] This might enhance CNS penetration, potentially compensating for the lower intrinsic potency of the meta-OH pharmacophore.[1][2]

-

-

Metabolic Stability:

References

-

Chemical Identity & Synthesis

-

Acetaminophen Toxicity Mechanisms

-

Comparative Safety of Isomers (AMAP)

-

General Acetylation Protocols

Sources

- 1. 28583-72-4|this compound|BLD Pharm [bldpharm.com]

- 2. 37439-79-5|N-(2-Allyl-3-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. 4151-47-7|N-(3-(tert-Butyl)-4-hydroxyphenyl)acetamide|BLDPharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. datapdf.com [datapdf.com]

- 8. fishersci.com [fishersci.com]

"N-(3-hydroxy-4-propylphenyl)acetamide literature review"

Technical Guide: -(3-hydroxy-4-propylphenyl)acetamide (Ligand SLV)

A Fragment-Based Lead for p38 MAPK Inhibition

Executive Summary

-(3-hydroxy-4-propylphenyl)acetamideIts primary scientific significance lies in its identification as a "fragment hit" for p38

Chemical Identity & Physicochemical Profile

The molecule features a "privileged scaffold" architecture—an aniline core decorated with hydrogen bond donors/acceptors (amide, phenol) and a hydrophobic anchor (propyl group).

| Property | Data |

| IUPAC Name | |

| Common/Ligand Code | SLV |

| CAS Number | 28583-72-4 |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| LogP (Predicted) | ~2.0 (Lipophilic due to propyl chain) |

| H-Bond Donors | 2 (Amide NH, Phenol OH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Phenol Oxygen) |

| Rotatable Bonds | 3 (Propyl chain, Amide bond) |

| Topological Polar Surface Area | 49.3 Ų |

Structural Logic: The meta-hydroxyl and para-propyl arrangement relative to the acetamide creates a distinct electronic and steric profile compared to acetaminophen. The meta-hydroxyl group is less prone to forming toxic quinone imine metabolites (NAPQI analogues) due to the lack of direct conjugation with the nitrogen across the ring, potentially offering a safer metabolic profile for derivatives based on this core.

Synthesis & Manufacturing Protocol

The synthesis of

Retrosynthetic Analysis

-

Target : 1-acetamido-3-hydroxy-4-propylbenzene.

-

Precursor : 4-amino-2-propylphenol.

-

Starting Material : 2-propylphenol (Ortho-propylphenol).

Step-by-Step Protocol

Step 1: Regioselective Nitration

-

Reagents : 2-propylphenol, Dilute Nitric Acid (

), Acetic Acid. -

Mechanism : The hydroxyl group is a strong ortho/para director. The propyl group is a weak ortho/para director. With the ortho position (relative to OH) blocked by the propyl group, and the other ortho position sterically hindered, the para position (C4 relative to OH) is favored.

-

Procedure :

-

Dissolve 2-propylphenol (1.0 eq) in glacial acetic acid at 0°C.

-

Add dilute

dropwise, maintaining temperature <10°C to prevent di-nitration. -

Stir for 2 hours. Pour into ice water.

-

Filter the yellow precipitate (Major product: 4-nitro-2-propylphenol ). Recrystallize from ethanol.

-

Step 2: Reduction of Nitro Group

-

Reagents : Hydrogen gas (

), Palladium on Carbon (Pd/C), Methanol. -

Procedure :

-

Dissolve 4-nitro-2-propylphenol in methanol.

-

Add 10 mol% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure) for 4–6 hours until TLC shows consumption of starting material. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield 4-amino-2-propylphenol (prone to oxidation; use immediately).

-

Step 3: Acetylation (Final Step)

-

Reagents : Acetic anhydride (

), Triethylamine ( -

Procedure :

-

Dissolve 4-amino-2-propylphenol in anhydrous DCM.

-

Add 1.1 eq

followed by 1.05 eq -

Stir at room temperature for 1 hour.

-

Wash with 1M HCl (to remove amine traces) and Brine.

-

Dry over

and concentrate. -

Purification : Recrystallize from Ethanol/Water to obtain pure

-(3-hydroxy-4-propylphenyl)acetamide .

-

Biological Context: p38 MAPK Fragment Hit

The primary validated biological target for this compound is p38

Structural Evidence (PDB: 5R8V)

The compound was identified using the PanDDA (Pan-Dataset Density Analysis) method at Diamond Light Source. This method detects weak binding events (fragments) in crystal structures that traditional screening might miss.

-

PDB Entry :

-

Resolution : 1.48 Å (High resolution).[1]

-

Binding Mode : The ligand (SLV) binds to a surface pocket or "hotspot" on the kinase.

-

Significance : As a fragment, it exhibits low affinity (likely mM to high

M range) but high "Ligand Efficiency" (LE). It serves as a seed for "fragment growing"—extending the molecule to capture adjacent sub-pockets and increase potency to the nM range.

Mechanism of Action Diagram

The following diagram illustrates the synthesis pathway and the biological context of the ligand.

Figure 1: Synthetic route from 2-propylphenol and downstream application in p38

Analytical Validation Protocols

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase :

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 254 nm (aromatic ring) and 210 nm (amide).

-

Expected Retention : The propyl group increases hydrophobicity compared to paracetamol; expect elution later than paracetamol but earlier than purely alkylated benzenes.

Nuclear Magnetic Resonance (NMR) Expectations

-

1H NMR (DMSO-d6, 400 MHz) :

- 9.8 ppm (s, 1H, -NH -CO).

- 9.2 ppm (s, 1H, -OH ).

- 7.0–7.3 ppm (m, 3H, Aromatic protons). Pattern: 1,2,4-substitution.

- 2.0 ppm (s, 3H, -COCH3 ).

- 2.4 ppm (t, 2H, Ar-CH2 -).

- 1.5 ppm (m, 2H, -CH2-CH2 -CH3).

- 0.9 ppm (t, 3H, -CH2-CH2-CH3 ).

References

-

De Nicola, G. F., et al. (2020).[1] PanDDA analysis group deposition Form1 MAP kinase p38-alpha -- Fragment N09139b in complex with MAP kinase p38-alpha. RCSB Protein Data Bank.[2][3][4] PDB ID: 5R8V .[3][4][5][6]

- Feitelson, B. N., et al. (1973). Synthesis of 3-Hydroxy-4-propylacetanilide. Journal of Organic Chemistry, 38(4), 831.

-

Nichols, C. E., et al. (2020).[1] Mining the PDB for Tractable Cases Where X-ray Crystallography Combined with Fragment Screens Can Be Used to Systematically Design Protein-Protein Inhibitors. Journal of Medicinal Chemistry, 63(14), 7559–7568. [1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2775145, this compound.

The Discovery and Developmental Trajectory of N-Arylacetamides: A Technical Guide Centered on N-(3-hydroxy-4-propylphenyl)acetamide

Introduction: The Enduring Legacy of N-Arylacetamides in Analgesia

The N-arylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Among these, N-(4-hydroxyphenyl)acetamide, universally known as acetaminophen or paracetamol, stands as a paragon of successful drug development, offering a compelling narrative of serendipitous discovery, meticulous scientific investigation, and enduring clinical significance. For over a century, it has remained a first-line treatment for mild to moderate pain and fever, its ubiquity belying a complex history and a mechanism of action that continues to be the subject of scientific inquiry.

This technical guide delves into the rich history of N-arylacetamides, using the well-documented journey of acetaminophen as a guiding archetype. While the specific molecule, N-(3-hydroxy-4-propylphenyl)acetamide, is not a widely recognized compound with a documented history, its hypothetical discovery and development provide a valuable framework for understanding the principles of analog design, synthesis, and pharmacological evaluation that drive modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both a retrospective on a classic analgesic and a prospective look at the rationale and methodologies that could bring a novel analog from conceptualization to preclinical assessment.

Part 1: The Archetype - A Chronicle of N-(4-hydroxyphenyl)acetamide (Acetaminophen)

The story of acetaminophen is a testament to the often-unpredictable path of pharmaceutical innovation. Its journey from a chemical curiosity to a global healthcare staple is a narrative rich with lessons in pharmacology, toxicology, and clinical science.

A Serendipitous Beginning and a Second Coming

The first synthesis of N-(4-hydroxyphenyl)acetamide is credited to American chemist Harmon Northrop Morse in 1878.[1][2][3] Initially, however, the compound languished in relative obscurity. It was not until the late 19th century that its therapeutic potential began to be recognized, albeit overshadowed by its chemical cousins, acetanilide and phenacetin. A pivotal moment in the history of acetaminophen occurred in the late 1940s when researchers at Yale University identified it as the major active metabolite of acetanilide, the then-popular analgesic.[1] This discovery was crucial, as it revealed that acetaminophen was responsible for the therapeutic effects of acetanilide while being devoid of its more severe toxicities, such as methemoglobinemia. This realization marked the "rediscovery" of acetaminophen and set the stage for its widespread clinical adoption in the 1950s.

Unraveling the Mechanism of Action: A Central Hypothesis

Despite its long history of use, the precise mechanism of action of acetaminophen remains a subject of active investigation. It is well-established that acetaminophen exhibits both analgesic and antipyretic properties, with notably weak anti-inflammatory effects in peripheral tissues.[4][5] This profile distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs). The prevailing hypothesis is that acetaminophen's primary site of action is within the central nervous system (CNS).[5][6]

It is believed to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and fever.[3][4][7] However, its inhibition of COX-1 and COX-2 in the periphery is weak. This has led to the proposal of a third, yet to be definitively isolated, COX variant, often termed COX-3, which may be more sensitive to acetaminophen and predominantly expressed in the CNS.[7] Further research also suggests that the analgesic effects of acetaminophen may be mediated in part by its metabolite, AM404, which can modulate the endocannabinoid system.[3]

Signaling Pathway: Proposed Central Mechanism of Acetaminophen

Caption: Proposed central mechanism of acetaminophen's analgesic and antipyretic action.

Metabolism and the Specter of Hepatotoxicity

The metabolism of acetaminophen is a critical aspect of its pharmacology and toxicology. At therapeutic doses, the majority of an administered dose is metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine.[8][9] A small fraction, however, is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[8][9][10][11]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[8][9] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[8] This, in turn, depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver failure.[11]

Metabolic Pathway: Acetaminophen Bioactivation and Detoxification

Caption: Metabolic pathways of acetaminophen at therapeutic doses.

Part 2: A Hypothetical Case Study - The Rational Design and Discovery of this compound

Building upon the foundational knowledge gleaned from acetaminophen, we can construct a hypothetical yet scientifically rigorous developmental pathway for a novel analog, this compound. This exercise serves to illustrate the strategic thinking and experimental workflows inherent in modern drug discovery.

The Rationale for a New Analog: A Hypothesis-Driven Approach

The impetus for designing a new analog of a successful drug like acetaminophen often stems from a desire to improve upon its properties. In the case of this compound, a medicinal chemist might hypothesize the following potential advantages based on its structural modifications:

-

Altered Metabolism and Reduced Hepatotoxicity: The repositioning of the hydroxyl group from the para- to the meta-position relative to the acetamido group, and the introduction of a propyl group ortho to the hydroxyl, could significantly alter the molecule's susceptibility to oxidation by cytochrome P450 enzymes. This might lead to a reduced rate of formation of a toxic quinone-imine-like metabolite, thereby potentially mitigating the risk of hepatotoxicity.

-

Enhanced Potency or Modified Pharmacokinetic Profile: The addition of a lipophilic propyl group could influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This might lead to improved oral bioavailability, a longer half-life, or enhanced penetration of the blood-brain barrier, potentially increasing its central analgesic potency.

-

Novel Target Engagement: While speculative, the altered electronic and steric properties of the molecule could lead to a different profile of interactions with its biological targets, potentially offering a nuanced mechanism of action compared to the parent compound.

Proposed Synthesis: A Multi-step Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3-propylphenol. The proposed synthetic route would involve three key steps: nitration, reduction, and acetylation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Nitration of 3-Propylphenol to yield 4-Nitro-3-propylphenol

-

To a stirred solution of 3-propylphenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid) at 0-5 °C, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like sodium nitrate in sulfuric acid) is added dropwise, maintaining the low temperature.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-nitro-3-propylphenol.

-

-

Step 2: Reduction of 4-Nitro-3-propylphenol to 4-Amino-3-propylphenol

-

The 4-nitro-3-propylphenol (1 equivalent) is dissolved in a solvent such as ethanol or methanol.

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or a metal-acid system (e.g., tin or iron in hydrochloric acid).

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

The catalyst is removed by filtration (if applicable), and the solvent is removed under reduced pressure. The crude product is then worked up, typically involving neutralization and extraction, to yield 4-amino-3-propylphenol.

-

-

Step 3: Acetylation of 4-Amino-3-propylphenol to this compound

-

The 4-amino-3-propylphenol (1 equivalent) is dissolved in a suitable solvent (e.g., water, or an inert organic solvent like dichloromethane).

-

Acetic anhydride (1-1.2 equivalents) is added, and the mixture is stirred at room temperature.

-

The reaction is typically rapid. Upon completion, the product may precipitate out of the solution or can be isolated by extraction following an aqueous workup.

-

The crude this compound is purified by recrystallization to yield the final product as a crystalline solid.

-

Characterization of the Novel Compound: Confirming Identity and Purity

The identity and purity of the newly synthesized this compound would be rigorously confirmed using a suite of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons (with specific splitting patterns indicating their relative positions), the propyl group protons (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the CH₂ adjacent to the ring), the acetyl methyl protons (a singlet), and the amide and hydroxyl protons (broad singlets, exchangeable with D₂O). |

| ¹³C NMR (Carbon NMR) | Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the propyl carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₅NO₂), and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the O-H stretch (hydroxyl group), N-H stretch (amide), C=O stretch (amide carbonyl), and aromatic C-H and C=C stretches. |

| Melting Point | A sharp and defined melting point range, indicating the purity of the crystalline solid. |

Hypothetical Pharmacological Evaluation: A Screening Cascade

Once synthesized and characterized, this compound would be subjected to a comprehensive pharmacological evaluation to assess its potential as an analgesic and antipyretic agent and to determine its safety profile.

Experimental Workflow: Preclinical Evaluation of a Novel Analgesic

Caption: A preclinical screening cascade for a novel analgesic compound.

Detailed Methodologies for In Vivo Assessment:

-

Analgesic Activity:

-

Hot Plate Test: This model assesses the central analgesic activity of a compound. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured before and after drug administration. An increase in latency indicates an analgesic effect.

-

Tail-Flick Test: Another measure of central analgesia, where a beam of heat is focused on the animal's tail, and the time taken to flick the tail away is recorded.

-

Acetic Acid-Induced Writhing Test: This model is sensitive to peripherally acting analgesics. An intraperitoneal injection of acetic acid induces characteristic stretching or writhing movements, and a reduction in the number of writhes following drug administration indicates analgesia.

-

-

Antipyretic Activity:

-

Brewer's Yeast-Induced Pyrexia: Fever is induced in rats by subcutaneous injection of a suspension of Brewer's yeast. The rectal temperature is monitored, and the ability of the test compound to reduce the elevated body temperature is assessed.

-

-

Hepatotoxicity Assessment:

-

Following administration of high doses of the compound, blood samples are collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage. Histopathological examination of liver tissue would also be performed.

-

Part 3: Comparative Analysis and Future Directions

A comparative analysis of the known properties of acetaminophen and the hypothetical properties of this compound can help to frame the potential advantages and disadvantages of the novel analog.

| Property | N-(4-hydroxyphenyl)acetamide (Acetaminophen) | This compound (Hypothetical) |

| Primary Action | Analgesic, Antipyretic | Potentially enhanced Analgesic and Antipyretic |

| Anti-inflammatory | Weak | Likely weak, to be determined |

| Mechanism | Central COX inhibition (?COX-3) | To be determined, potentially similar with altered potency |

| Hepatotoxicity | Significant risk at high doses due to NAPQI formation | Potentially reduced due to altered metabolism |

| Lipophilicity | Moderate | Increased due to the propyl group |

| ADME Profile | Well-characterized | To be determined; potential for altered bioavailability and half-life |

Future Perspectives

The hypothetical development of this compound serves as a compelling illustration of the rational, iterative process of drug discovery. Should this novel compound demonstrate a promising profile in initial preclinical screening—for instance, potent analgesia with a significantly improved safety margin with respect to hepatotoxicity—the subsequent steps would involve more extensive preclinical development. This would include detailed pharmacokinetic and pharmacodynamic studies, chronic toxicology assessments in multiple species, and formulation development to ensure optimal delivery and stability. Ultimately, the goal of such an endeavor is to expand the therapeutic armamentarium with safer and more effective treatments for pain and fever, building upon the enduring legacy of the N-arylacetamide scaffold.

References

-

Acetaminophen | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

PARACETAMOL (ACETAMINOPHEN) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, July 2). Retrieved from [Link]

-

The History of Acetaminophen | Office for Science and Society - McGill University. (2025, September 24). Retrieved from [Link]

-

The reaction mechanism of acetaminophen synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - PubMed. (n.d.). Retrieved from [Link]

-

Acetaminophen - American Chemical Society. (2014, September 15). Retrieved from [Link]

-

Paracetamol - Wikipedia. (n.d.). Retrieved from [Link]

-

Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students | Journal of Chemical Education. (2023, September 15). Retrieved from [Link]

-

synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. (2025, August 8). Retrieved from [Link]

-

Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? (2020, October 4). Retrieved from [Link]

-

Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

-

2: Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts. (2020, July 25). Retrieved from [Link]

-

Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PubMed. (2024, January 15). Retrieved from [Link]

-

What is the mechanism of action (MOA) of Tylenol (acetaminophen)? - Dr.Oracle. (2025, March 28). Retrieved from [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]

-

A Structure and Antioxidant Activity Study of Paracetamol and Salicylic Acid - Semantic Scholar. (2014, December 20). Retrieved from [Link]

-

Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PubMed Central. (n.d.). Retrieved from [Link]

-

Molecular structure of acetaminophen | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? - Oxford Academic. (n.d.). Retrieved from [Link]

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Retrieved from [Link]

-

LABORATORY MODELS FOR SCREENING ANALGESICS | Semantic Scholar. (n.d.). Retrieved from [Link]

-

A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys - RJPN. (2024, November 11). Retrieved from [Link]

-

one pot synthesis of coumarin derivatives form substituted phenols and its zone of inhibition on gram - Sathyabama. (n.d.). Retrieved from [Link]

-

Cellular mechanisms of acetaminophen: role of cyclo-oxygenase - PubMed. (n.d.). Retrieved from [Link]

-

Metabolic pathway for NAPQI formation and detoxification by conjugation with glutathione. (n.d.). Retrieved from [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Part 6 of 6: Acetaminophen from p-aminophenol - YouTube. (2017, January 29). Retrieved from [Link]

-

SCREENING OF ANALGESICS & ANTIPYRETIC | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - Frontiers. (2023, March 26). Retrieved from [Link]

Sources

- 1. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 2. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-n-Propylphenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 7. 3-n-Propylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. prepchem.com [prepchem.com]

Methodological & Application

"synthesis protocol for N-(3-hydroxy-4-propylphenyl)acetamide"

This Application Note details the synthesis of N-(3-hydroxy-4-propylphenyl)acetamide (CAS 28583-72-4). This protocol is designed for high regiochemical fidelity, utilizing a stepwise construction of the trisubstituted benzene ring to ensure the correct relative positioning of the hydroxyl, propyl, and acetamide functionalities.[1]

Part 1: Application Note Overview

Abstract: this compound is a structural analogue of acetaminophen (paracetamol), distinguished by the presence of a propyl chain at the 4-position and the hydroxyl group at the 3-position.[1] This specific substitution pattern (1-acetamido, 3-hydroxy, 4-propyl) presents a synthetic challenge due to the directing effects of standard aromatic substitution.[1] Direct alkylation of 3-acetamidophenol often yields mixtures of isomers (4-propyl vs. 6-propyl). To guarantee structural integrity and high purity, this protocol employs a de novo aromatic construction strategy starting from propylbenzene.[1] The route utilizes sequential nitration and selective reduction (Zinin reduction) to establish the nitrogen functionalities in the correct meta/para relationship, followed by diazotization to install the hydroxyl group.[1]

Key Applications:

-

Pharmaceutical Impurity Standards: Synthesis of specific regioisomers for QC profiling of propyl-substituted aniline drugs.

-

Metabolite Research: Investigation of Phase I/II metabolites of propyl-phenolic compounds.

-

Medicinal Chemistry: Scaffold generation for Hsp90 inhibitors or analgesic derivatives.

Part 2: Retrosynthetic Analysis & Strategy

The target molecule is a 1,2,4-trisubstituted benzene.[1] The key strategic decision is establishing the relative positions of the nitrogen (acetamide) and oxygen (hydroxyl) atoms.[1]

-

Structural Logic: The acetamide (N) and propyl group are para to each other. The hydroxyl (O) and propyl group are ortho to each other.

-

Pathway:

-

Scaffold Establishment: Nitration of propylbenzene directs ortho and para. Double nitration reliably yields 2,4-dinitropropylbenzene .[1]

-

Differentiation: The nitro groups at positions 2 and 4 are chemically distinct. The 4-nitro group is less sterically hindered and more susceptible to selective reduction (Zinin reduction) than the 2-nitro group (shielded by the propyl chain).

-

Functionalization:

-

Selective reduction of 4-NO₂

4-NH₂. -

Protection of 4-NH₂ as Acetamide (Target moiety established).

-

Reduction of 2-NO₂

2-NH₂. -

Conversion of 2-NH₂

2-OH via Diazotization/Hydrolysis.

-

-

Figure 1: Retrosynthetic logic flow ensuring correct regioisomer formation.

Part 3: Materials & Reagents

| Reagent | CAS No.[2][4][6] | Grade | Function |

| Propylbenzene | 103-65-1 | Synthesis | Starting Material |

| Nitric Acid (fuming) | 7697-37-2 | ACS | Nitration Agent |

| Sulfuric Acid (conc.) | 7664-93-9 | ACS | Catalyst/Solvent |

| Sodium Sulfide (Na₂S·9H₂O) | 1313-84-4 | Reagent | Selective Reducing Agent (Zinin) |

| Acetic Anhydride | 108-24-7 | ACS | Acetylation Agent |

| Palladium on Carbon (10%) | 7440-05-3 | Catalyst | Hydrogenation Catalyst |

| Sodium Nitrite | 7632-00-0 | ACS | Diazotization Agent |

| Urea | 57-13-6 | Reagent | HNO₂ Scavenger |

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dinitropropylbenzene

Objective: Install nitrogen functionality at positions 2 and 4.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (0 °C).

-

Acid Mix: Add concentrated H₂SO₄ (50 mL). Slowly add fuming HNO₃ (40 mL) dropwise, keeping temperature < 10 °C.

-

Addition: Add Propylbenzene (20.0 g, 166 mmol) dropwise over 45 minutes. The reaction is highly exothermic; maintain temperature < 5 °C.

-

Reaction: After addition, warm to room temperature (RT) and stir for 1 hour. Then, heat to 90 °C for 2 hours to drive dinitration.

-

Work-up: Pour the reaction mixture onto crushed ice (500 g). A yellow solid/oil will separate. Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.[1]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from ethanol to obtain pale yellow crystals.

-

Expected Yield: ~75-85%

-

Identity Check: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) and propyl chain signals.

-

Step 2: Selective Reduction to 4-Amino-2-nitropropylbenzene

Objective: Selectively reduce the less sterically hindered nitro group at the 4-position.

-

Reaction: Dissolve 2,4-dinitropropylbenzene (10.0 g) in Ethanol (100 mL).

-

Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O, 3 eq) and Sodium Bicarbonate (NaHCO₃, 3 eq) in water (50 mL).[1]

-

Execution: Heat the ethanol solution to reflux. Add the sulfide solution dropwise over 30 minutes.

-

Monitoring: Reflux for 2-3 hours. Monitor via TLC (formation of a fluorescent amine spot).[1] The 4-nitro group reduces preferentially over the 2-nitro group due to steric hindrance from the propyl chain.

-

Work-up: Cool to RT. Evaporate ethanol. Dilute with water and extract with Dichloromethane (DCM).[1]

-

Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove any diamine or unreacted starting material.

-

Target: 4-amino-2-nitropropylbenzene (Red/Orange oil or solid).

-

Step 3: Acetylation to 4-Acetamido-2-nitropropylbenzene

Objective: Protect the 4-amino group as the final acetamide target moiety.

-

Reaction: Dissolve the amine from Step 2 in DCM (50 mL). Add Triethylamine (1.5 eq).[1]

-

Addition: Cool to 0 °C. Add Acetic Anhydride (1.2 eq) dropwise.

-

Completion: Stir at RT for 2 hours.

-

Work-up: Wash with 1N HCl (to remove TEA), saturated NaHCO₃, and brine. Dry and concentrate.

-

Product: 4-acetamido-2-nitropropylbenzene (Solid).

-

Step 4: Reduction to 4-Acetamido-2-aminopropylbenzene

Objective: Reduce the remaining nitro group to an amine for conversion to hydroxyl.

-

Hydrogenation: Dissolve the nitro-acetamide (Step 3 product) in Methanol (50 mL). Add 10% Pd/C (5 wt% loading).

-

Execution: Hydrogenate under H₂ balloon pressure (1 atm) at RT for 4-6 hours.

-

Filtration: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

Product: 4-acetamido-2-aminopropylbenzene. Use immediately in the next step to prevent oxidation.

-

Step 5: Diazotization & Hydrolysis to Target

Objective: Convert the 2-amino group to a 2-hydroxyl group.

-

Diazotization: Suspend the amine (from Step 4) in 10% H₂SO₄ (30 mL). Cool to 0-5 °C.[7]

-

Nitrite Addition: Add a solution of NaNO₂ (1.1 eq) in water dropwise.[1] Stir for 20 mins at 0 °C. The solution should become clear. Add Urea to destroy excess HNO₂.

-

Hydrolysis: Prepare a separate flask with 10% H₂SO₄ (20 mL) containing CuSO₄ (cat. amount) and heat to 80 °C.

-

Transfer: Add the cold diazonium salt solution dropwise to the hot acid solution. Nitrogen gas evolution will be observed.

-

Completion: Stir at 80 °C for 30 minutes.

-

Note: Do not boil excessively to avoid hydrolyzing the acetamide group at position 4.

-

-

Final Purification: The crude product contains the target phenol. Purify via recrystallization from water/ethanol or column chromatography (DCM/MeOH).[1]

Part 5: Quality Control & Validation

Analytical Expectations:

| Test | Acceptance Criteria |

| Appearance | White to off-white crystalline solid |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 194.12 Da |

| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, NH), δ 9.2 (s, 1H, OH), δ 7.2 (d, 1H, H-Ar), δ 7.0 (s, 1H, H-Ar), δ 6.9 (d, 1H, H-Ar), δ 2.4 (t, 2H, Propyl-CH₂), δ 2.0 (s, 3H, Acetyl-CH₃), δ 1.5 (m, 2H, Propyl-CH₂), δ 0.9 (t, 3H, Propyl-CH₃).[1] |

| Purity (HPLC) | > 98.0% (Area %) |

Safety Considerations:

-

Nitration: Highly exothermic. Run behind a blast shield.

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

-

Hydrogenation: H₂ gas is flammable. Ensure proper grounding of equipment.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard procedures for Zinin reduction and Diazotization).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanisms of aromatic substitution and directing effects).

-

PubChem Compound Summary. "this compound (CAS 28583-72-4)." National Center for Biotechnology Information. [Link][1]

Sources

- 1. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | C11H15NO2 | CID 2775145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. US6124504A - Process for preparing 4-hydroxyanilines - Google Patents [patents.google.com]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents [patents.google.com]

Application Notes & Protocols for Assessing the Anti-inflammatory Activity of N-(3-hydroxy-4-propylphenyl)acetamide

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic or dysregulated inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] Consequently, molecules that can modulate these pathways are of significant therapeutic interest.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough preclinical evaluation of the anti-inflammatory potential of a novel compound, N-(3-hydroxy-4-propylphenyl)acetamide (PubChem CID: 2775145).[4] This compound shares structural similarities with N-(4-hydroxyphenyl)acetamide (Acetaminophen), a widely used analgesic and antipyretic agent with weak anti-inflammatory activity.[5][6] The protocols detailed herein describe a two-stage approach: an initial in vitro screening to elucidate cellular mechanisms followed by an in vivo validation of efficacy in an acute inflammation model. The causality behind experimental choices is explained to ensure scientific rigor and the generation of trustworthy, reproducible data.

Part 1: In Vitro Assessment in LPS-Stimulated Macrophages

The foundational step in evaluating a novel compound's anti-inflammatory activity is to utilize a well-established in vitro model. The lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, is an exemplary system for this purpose.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including NF-κB and MAPK, that result in a robust inflammatory response.[9][10] This model allows for the precise measurement of the compound's ability to suppress key inflammatory mediators.

Core Inflammatory Signaling Pathways

Understanding the underlying molecular pathways is critical for interpreting experimental results. The primary pathways investigated in this protocol are the NF-κB and MAPK cascades, which are central regulators of inflammation.[11]

Caption: Canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow: In Vitro Assays

A systematic workflow is essential for reliable results. The process begins with determining the compound's non-toxic concentration range before proceeding to the anti-inflammatory assays.

Caption: Step-by-step workflow for in vitro anti-inflammatory evaluation.

Protocol 1.1: Cell Culture and Cytotoxicity Assay

Rationale: Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which this compound does not exhibit cytotoxicity. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that any observed decrease in inflammatory markers is a result of specific bioactivity, not cell death.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[7]

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol 1.2: Measurement of Inflammatory Mediators

Rationale: This protocol quantifies the compound's ability to inhibit the production of key inflammatory molecules: nitric oxide (a product of iNOS), and the pro-inflammatory cytokines TNF-α and IL-6.[12][13]

Methodology:

-

Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/mL, 500 µL/well) and allow adherence. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[8] Include a positive control group treated with a known inhibitor (e.g., Dexamethasone).

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

-

Nitric Oxide (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent.[13] After 10 minutes, measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16]

Protocol 1.3: Analysis of iNOS and COX-2 Expression

Rationale: To determine if the reduction in NO is due to the inhibition of the iNOS enzyme expression, Western blot or RT-qPCR is performed. Similarly, COX-2 is the inducible enzyme responsible for producing prostaglandins at the site of inflammation, making its expression a critical endpoint.[17][18][19]

Methodology (Western Blot):

-

Cell Lysis: After collecting the supernatant (from Protocol 1.2), wash the remaining cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band density using imaging software and normalize to the loading control.

Data Presentation: Example In Vitro Results

Table 1: Effect of this compound on RAW 264.7 Cell Viability.

| Concentration (µM) | Cell Viability (% of Vehicle) ± SD |

|---|---|